molecular formula C12H14O2 B8610132 Ethyl indan-1-carboxylate

Ethyl indan-1-carboxylate

Cat. No.: B8610132
M. Wt: 190.24 g/mol
InChI Key: UFOOJFPVYTWQQG-UHFFFAOYSA-N
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Description

Ethyl indan-1-carboxylate is an ester derivative of indan, a bicyclic aromatic hydrocarbon. Its structure comprises an indan core (a benzene ring fused to a cyclopentane ring) with a carboxylate ester group at the 1-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules and pharmaceuticals. For example, ethyl 1,2-epoxyindan-1-carboxylate (a precursor to this compound derivatives) is synthesized via epoxidation and subsequent functionalization, yielding products like ethyl 1-hydroxy-2-(methyl-/3-cyanoethylamino)indan-1-carboxylate (18a) and its isomers . These derivatives are characterized by spectroscopic techniques such as IR (e.g., ester carbonyl peaks at 1720 cm⁻¹) and NMR (e.g., aromatic proton signals at δ 7.15 ppm) .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

ethyl 2,3-dihydro-1H-indene-1-carboxylate

InChI

InChI=1S/C12H14O2/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)11/h3-6,11H,2,7-8H2,1H3

InChI Key

UFOOJFPVYTWQQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=CC=CC=C12

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl indan-1-carboxylate undergoes hydrolysis under acidic or basic conditions to yield indan-1-carboxylic acid or its sodium/potassium salt.

Acid-Catalyzed Hydrolysis

  • Conditions : Dilute HCl or H<sub>2</sub>SO<sub>4</sub>, reflux (100–120°C, 4–6 hours).

  • Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

  • Product : Indan-1-carboxylic acid.

Base-Catalyzed Hydrolysis

  • Conditions : NaOH or KOH (2–5 equivalents), aqueous ethanol, 100°C for 2–5 hours .

  • Mechanism : Nucleophilic hydroxide attack at the carbonyl carbon, followed by elimination of ethoxide.

  • Product : Sodium/potassium indan-1-carboxylate, acidified to free carboxylic acid .

Nucleophilic Substitution Reactions

The ester’s carbonyl group reacts with nucleophiles like amines or hydrazines.

Hydrazinolysis

  • Reagents : Hydrazine hydrate (2.5 equivalents), reflux in ethanol.

  • Product : Indan-1-carbohydrazide (via intermediate malonohydrazide formation) .

  • Key Data : IR spectra confirm loss of ester carbonyl (1700 cm<sup>−1</sup>) and formation of hydrazide NH (3291 cm<sup>−1</sup>) .

Friedel-Crafts Alkylation and Cyclization

This compound participates in cyclization reactions to form 1-indanones, a scaffold with biological relevance.

Niobium Chloride (NbCl<sub>5</sub>)-Catalyzed Cyclization

  • Conditions : NbCl<sub>5</sub> (10 mol%), aromatic substrates, 80°C, 12 hours.

  • Mechanism : Acylation of the aromatic ring followed by intramolecular Friedel-Crafts alkylation.

  • Yield : 60–90% for substituted 1-indanones .

SubstrateProductYield (%)
Benzene1-Indanone78
Toluene6-Methyl-1-indanone65

Transition Metal-Catalyzed Carbonylation

Palladium or nickel catalysts enable carbonylative cyclization under carbon monoxide.

Pd-Catalyzed Carbonylative Cyclization

  • Conditions : PdCl<sub>2</sub> (5 mol%), CO atmosphere, acetonitrile, 24 hours.

  • Product : 1-Indanones with yields up to 92% .

  • Mechanism : Oxidative addition of CO to Pd, followed by cyclization and reductive elimination.

Photochemical Reactions

UV irradiation induces bond cleavage and rearrangement.

Photolysis in Benzene

  • Conditions : UV light (254 nm), benzene solvent, 6 hours.

  • Products :

    • 6-Methyl-1-indanone (5–15% yield) as a byproduct.

    • Free carboxylic acid (85–95% yield) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of indan-carboxylate esters allows for systematic comparisons with analogs. Key compounds include methyl esters, substituted derivatives, and heterocyclic variants.

Structural Analogs: Methyl vs. Ethyl Esters

The substitution of the ethyl group with a methyl ester significantly alters physical and synthetic properties:

Compound Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Ethyl 1,2-epoxyindan-1-carboxylate C₁₂H₁₂O₃ 45† IR: 1720 cm⁻¹ (ester)
Methyl 1,2-epoxyindan-1-carboxylate (17b) C₁₁H₁₀O₃ 72–74 100 IR: 1750 cm⁻¹ (ester); NMR: δ 3.78 ppm (OCH₃)
Methyl 1-hydroxy-2-methylaminoindan-1-carboxylate (23b) C₁₂H₁₅NO₃ 135–136 ~100 NMR: δ 2.6 ppm (NCH₃)

†Yield reported for derivatives (e.g., 18a/19a) synthesized from ethyl 1,2-epoxyindan-1-carboxylate .

  • Steric and Electronic Effects : Methyl esters (e.g., 17b) exhibit higher carbonyl stretching frequencies (1750 cm⁻¹) compared to ethyl analogs (1720 cm⁻¹), suggesting increased electron density at the ester carbonyl due to shorter alkyl chains .
  • Synthetic Accessibility : Methyl esters often achieve higher yields (e.g., 100% for 17b) due to reduced steric hindrance during synthesis, whereas ethyl derivatives (e.g., 18a/19a) require chromatographic purification, yielding 45% .

Substituted Derivatives: Functional Group Modifications

The introduction of hydroxyl, amino, or cyano groups impacts reactivity and applications:

  • Ethyl 1-Hydroxy-2-(methylamino)indan-1-carboxylate (18a): Contains a hydroxyl (-OH, IR: 3450 cm⁻¹) and methylamino group, enabling hydrogen bonding and enhanced solubility. This contrasts with non-polar analogs like ethyl 1-phenylsulfonyl-1H-indole-2-carboxylate, where the sulfonyl group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Heterocyclic Variants: Indole vs. Indan Cores

Ethyl 1-phenylsulfonyl-1H-indole-2-carboxylate replaces the indan core with an indole ring, introducing nitrogen into the aromatic system. This modification enhances π-π stacking interactions in crystallographic packing, as evidenced by its resolved structure in Acta Crystallographica . In contrast, indan-based esters lack heteroatoms, resulting in different electronic profiles and reduced hydrogen-bonding capacity.

Q & A

Basic Research Questions

Q. How can the synthesis of ethyl indan-1-carboxylate be optimized for high yield and purity?

  • Methodological Answer : Optimize reaction parameters such as temperature, solvent, and catalyst. For example, heating ethyl 1,2-epoxyindan-1-carboxylate with nucleophiles (e.g., methylaminopropionitrile) at 125°C under nitrogen achieves higher yields . Purification via silica gel chromatography (eluting with 1% ethanol in benzene) effectively isolates the product. Monitoring reaction progress using TLC or GC-MS ensures reproducibility .

Q. What spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Analyze aromatic proton signals (δ 7.15–7.7 ppm) and ester groups (δ 4.1–4.32 ppm) to confirm substitution patterns .
  • IR : Detect ester carbonyl stretching (~1720 cm⁻¹) and hydroxyl bands (broad ~3450 cm⁻¹) for functional group validation .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., m/z 288.1496 for C₁₆H₂₀N₂O₃) .
  • Elemental Analysis : Match experimental and theoretical C/H/N percentages (e.g., C: 66.64%, H: 6.99%) to verify purity .

Q. How should experimental data be documented to ensure reproducibility in academic publications?

  • Methodological Answer : Follow IMRAD structure guidelines:

  • Materials & Methods : Report reaction conditions (temperature, solvent, molar ratios), purification steps (e.g., distillation at 140°C/0.010 Torr), and instrumentation parameters (NMR frequency, GC column type) .
  • Supporting Information : Include raw spectral data, chromatograms, and crystallographic files for peer review .

Advanced Research Questions

Q. How can contradictions in spectral or chromatographic data for this compound derivatives be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., diastereomers or regioisomers) by correlating proton and carbon shifts .
  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers with retention time discrepancies .
  • Statistical Validation : Apply error analysis (e.g., %RSD for repeated measurements) to confirm data reliability .

Q. What computational approaches are suitable for studying the reactivity and stability of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for epoxide ring-opening reactions to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., hydrogen bonding in ethanol) on reaction kinetics .
  • Thermodynamic Modeling : Use Arrhenius equations to correlate viscosity changes with temperature (e.g., activation energy Eₐ = 835.7 kJ/mol for proton affinity) .

Q. How can reaction mechanisms involving this compound be validated experimentally?

  • Methodological Answer :

  • Isotopic Labeling : Track oxygen migration in ester groups using ¹⁸O-labeled water during hydrolysis .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • In Situ Spectroscopy : Monitor intermediate formation via FT-IR or Raman spectroscopy during reactions .

Guidelines for Addressing Data Limitations

  • Reproducibility : Always report experimental uncertainties (e.g., ±0.05 eV for ionization energies) and compare results with literature values .
  • Ethical Reporting : Avoid overgeneralizing findings; explicitly state sample size and statistical significance (e.g., p < 0.05) .

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